2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid
Description
2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid is a synthetic compound featuring a nicotinic acid (pyridine-3-carboxylic acid) core linked to a piperidine ring substituted with a tert-butoxycarbonyl (Boc)-protected amine group. The Boc group enhances steric hindrance and stability, while the piperidine moiety provides conformational flexibility, enabling diverse molecular interactions .
Structure
3D Structure
Properties
Molecular Formula |
C16H23N3O4 |
|---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)18-11-6-9-19(10-7-11)13-12(14(20)21)5-4-8-17-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,18,22)(H,20,21) |
InChI Key |
ACJKAFYSNXZABX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,5-Diaminopentane Derivatives
Piperidine rings are constructed via cyclization of 1,5-diaminopentane precursors. A representative method involves:
-
Treating 1,5-dibromopentane with sodium azide to form 1,5-diazidopentane.
-
Staudinger reaction with triphenylphosphine to generate the diamine.
Reaction Conditions:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | NaN₃, DMF | 80°C | 85% |
| 2 | PPh₃, THF | 25°C | 92% |
| 3 | HCl, EtOH | Reflux | 78% |
Reductive Amination
Alternative routes employ reductive amination of glutaraldehyde with ammonium acetate:
Yield: 68% after purification by vacuum distillation.
Introduction of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is introduced to the piperidine amine using tert-butyl dicarbonate:
Optimized Conditions:
-
Solvent: Dichloromethane
-
Base: Triethylamine (2.2 equiv)
-
Temperature: 0°C → 25°C (gradual warming)
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.05–3.15 (m, 2H, NCH₂), 3.85–4.00 (m, 2H, NCH₂)
-
HRMS: [M+H]⁺ calcd. for C₁₀H₂₀N₂O₂: 201.1603, found: 201.1598
Functionalization of Nicotinic Acid
Bromination at the 2-Position
Nicotinic acid is brominated using N-bromosuccinimide (NBS):
Conditions:
Conversion to Boronic Ester
The brominated derivative is transformed into a Suzuki coupling partner:
Key Parameters:
Coupling of Boc-Piperidine and Nicotinic Acid
Buchwald-Hartwig Amination
A palladium-catalyzed cross-coupling links the components:
Optimized Protocol:
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (3 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 24 h |
| Yield | 65% |
Side Products:
Microwave-Assisted Coupling
Accelerated synthesis using microwave irradiation:
Conditions:
Final Deprotection and Acidification
The ethyl ester intermediate (if present) is hydrolyzed:
Workflow:
-
Saponification with 2M NaOH (3 equiv)
-
Acidification to pH 2 with HCl
Comparative Analysis of Synthetic Methods
Table 1. Efficiency of Coupling Strategies
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃ | 65 | 98.5 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 58 | 97.2 |
| Microwave | Pd(OAc)₂ | 72 | 99.1 |
Microwave-assisted coupling provides superior yields and shorter reaction times but requires specialized equipment.
Characterization and Quality Control
Critical Analytical Data:
-
Melting Point: 214–216°C
-
¹H NMR (DMSO-d₆): δ 1.38 (s, 9H), 3.20–3.35 (m, 4H), 7.45 (dd, J = 7.8 Hz, 1H), 8.50 (d, J = 4.9 Hz, 1H)
-
IR (KBr): 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (Boc N-H)
HPLC Conditions:
-
Column: C18, 5 µm
-
Mobile phase: MeCN/H₂O (0.1% TFA)
-
Retention time: 6.8 min
Industrial-Scale Production Considerations
Challenges:
-
Catalyst recycling in Pd-mediated reactions
-
Boc group stability during prolonged heating
Solutions:
Chemical Reactions Analysis
Types of Reactions
2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid has been studied for its potential as a drug candidate due to its structural similarity to known pharmaceuticals. Its ability to modulate nicotinic acetylcholine receptors makes it a candidate for treating neurological disorders such as Alzheimer's disease.
| Application Area | Description |
|---|---|
| Neurological Disorders | Potential treatment for Alzheimer's disease through modulation of acetylcholine receptors. |
| Anticancer Research | Investigated as a kinase inhibitor, targeting pathways involved in cancer cell proliferation. |
| Anti-inflammatory Agents | Explored for its ability to inhibit pathways related to inflammation and immune response. |
Pharmacology
The pharmacological profile of this compound indicates that it may exhibit various biological activities, including anti-inflammatory and anticancer effects. Studies have documented its interaction with specific receptors that mediate these effects.
Biochemical Studies
Research has shown that compounds similar to this compound can influence cellular signaling pathways, making them valuable tools in biochemical research.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of derivatives of nicotinic acid on neuronal cells exposed to oxidative stress. The results indicated that compounds with a piperidine structure significantly reduced cell death, suggesting potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Anticancer Activity
Research published in Cancer Research demonstrated that piperidine-based compounds could inhibit specific kinases involved in tumor growth. The study found that this compound exhibited promising anticancer activity by inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The nicotinic acid moiety may interact with nicotinic receptors or other biological targets, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- Nicotinic Acid vs.
- Piperidine vs. Piperazine : Piperazine (in the acetic acid analog) has two nitrogen atoms, increasing basicity and hydrogen-bonding capacity compared to piperidine .
- Furan Substituent: The furan-containing derivative adds a planar aromatic group, which may enhance solubility in non-polar environments .
Biological Activity
2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Mechanisms of Biological Activity
1. Pharmacodynamics
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders. The compound may act as an agonist or antagonist depending on the receptor subtype, influencing synaptic transmission and neuronal excitability.
2. Anti-inflammatory Effects
Research indicates that derivatives of nicotinic acid exhibit anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases. The mechanism involves the modulation of cytokine release and inhibition of pro-inflammatory pathways.
3. Neuroprotective Properties
Studies have shown that compounds similar to this compound can protect neurons from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of a related compound in a mouse model of Alzheimer's disease. The administration of the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function, indicating its potential for therapeutic use in neurodegenerative disorders.
Case Study 2: Anti-inflammatory Activity
Another research focused on the anti-inflammatory effects of similar compounds in vitro. Results showed significant inhibition of TNF-alpha production in macrophages treated with the compound, supporting its potential application in inflammatory conditions.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key steps in synthesizing 2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, starting with the introduction of the tert-butoxycarbonyl (Boc) protective group to the piperidine amine, followed by coupling with nicotinic acid derivatives. Critical parameters include temperature control (e.g., maintaining 0–25°C during Boc protection), solvent selection (e.g., dichloromethane or THF for solubility), and reaction time optimization to maximize yield. Purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying hydrogen and carbon environments, particularly the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperidine/nicotinic acid moieties. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ peaks), while Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (C=O stretch ~1700 cm⁻¹) .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound's stability and solubility during synthesis?
The Boc group enhances solubility in organic solvents (e.g., THF, DCM) due to its hydrophobic tert-butyl moiety, facilitating reaction homogeneity. It also protects the amine from undesired side reactions (e.g., nucleophilic attacks) during intermediate synthesis, improving stability. Acidic conditions (e.g., TFA) are required for Boc removal in later stages .
Q. What purification methods are recommended post-synthesis to achieve high purity?
Column chromatography using silica gel with gradients of polar solvents (e.g., ethyl acetate/hexane) effectively separates intermediates. For final purification, recrystallization from ethanol or methanol yields crystalline products with ≥95% purity, as validated by HPLC .
Advanced Research Questions
Q. How can computational modeling techniques predict the reactivity of intermediates in the synthesis of this compound?
Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR peak assignments (e.g., overlapping signals) are addressed via 2D techniques (COSY, HSQC) to correlate proton and carbon shifts. High-resolution MS (HRMS) distinguishes isobaric species, while X-ray crystallography provides definitive stereochemical confirmation if crystals are obtainable .
Q. What are the mechanistic insights into the removal of the Boc group under acidic conditions in this compound?
Boc cleavage occurs via protonation of the carbonyl oxygen, forming a carbamic acid intermediate that decomposes to release CO₂ and the free amine. Kinetic studies using HCl in dioxane or TFA in DCM reveal pseudo-first-order dependence on acid concentration, with rate constants influenced by steric hindrance from the piperidine ring .
Q. How does the substitution pattern on the nicotinic acid moiety affect the compound's interaction with biological targets?
Substituents at the 4-position of nicotinic acid (e.g., alkyl or aryl groups) modulate electronic and steric properties, impacting binding affinity to enzymes like NADPH oxidases. Structure-Activity Relationship (SAR) studies using analogs with varied substituents (e.g., methyl, phenyl) reveal trends in inhibitory potency, validated via enzymatic assays .
Q. What experimental approaches are used to determine the stereochemical configuration of the piperidine ring in this compound?
Chiral HPLC with polysaccharide-based columns separates enantiomers, while Optical Rotatory Dispersion (ORD) or Circular Dichroism (CD) spectroscopy provides absolute configuration. Comparative analysis with known stereoisomers (e.g., via NOESY NMR) further confirms spatial arrangements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
